4-Bromo-5-methylbenzene-1,3-diol

Regioselective synthesis Phenanthrene cyclization Intramolecular Wittig reaction

SAR studies on phenanthrene anti-inflammatory agents stall when orcinol or 4-bromoresorcinol fail to deliver regioselective cyclization. 4-Bromo-5-methylbenzene-1,3-diol uniquely pairs a C-4 bromine Pd-catalyzed cross-coupling handle with a C-5 methyl substituent that directs ring-closure regiochemistry, enabling selective assembly of 2,5- and 2,7-dimethoxy-9,10-dihydrophenanthrene scaffolds. • 65-82% TNF-α inhibition in THP-1 cells at 50 µM • Superior oxidative addition kinetics vs. chloro analogs for higher throughput • ≥95% purity; store at -20°C for maximum integrity

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 3446-04-6
Cat. No. B1304910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylbenzene-1,3-diol
CAS3446-04-6
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)O)O
InChIInChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
InChIKeyGLJLCZSVSWEONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylbenzene-1,3-diol – Core Identity and Synthetic Role


4-Bromo-5-methylbenzene-1,3-diol (CAS 3446-04-6), also referred to as 4-bromo-5-methylresorcinol or 2-bromo-3,5-dihydroxytoluene, is a brominated methyl-resorcinol derivative with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol . The molecule features a benzene ring bearing two hydroxyl groups at the 1‑ and 3‑positions, a bromine atom at the 4‑position, and a methyl group at the 5‑position. This substitution pattern is critical for its primary documented application as a regioselective building block in the multi‑step synthesis of 9,10‑dihydrophenanthrene derivatives that exhibit both antioxidant and anti‑inflammatory activities in vitro [1]. Commercial lots are typically supplied at ≥95% purity and are stored at ‑20 °C to maintain integrity .

4-Bromo-5-methylbenzene-1,3-diol – Advantages Over Simpler Analogs


4‑Bromo‑5‑methylbenzene‑1,3‑diol occupies a unique intersection of reactivity vectors that is absent in its closest in‑class analogs. The bromine atom at C‑4 provides a competent handle for Pd‑catalyzed cross‑coupling reactions (e.g., Heck, Suzuki, or Buchwald‑Hartwig couplings), while the methyl group at C‑5 is not merely a spectator; it directs electrophilic substitution and modulates the electron density of the aromatic ring, directly influencing the regiochemical outcome of subsequent cyclization steps [1]. In contrast, orcinol (5‑methylbenzene‑1,3‑diol) lacks the halogen coupling handle entirely, and 4‑bromoresorcinol (4‑bromo‑1,3‑benzenediol) lacks the methyl substituent that biases ring‑closure regioselectivity. Similarly, 4‑chloro‑5‑methylbenzene‑1,3‑diol exhibits significantly slower oxidative addition kinetics in cross‑coupling reactions compared to its bromo counterpart, a well‑established class‑level trend that reduces synthetic throughput [2]. Therefore, substituting any of these simpler analogs for 4‑bromo‑5‑methylbenzene‑1,3‑diol in a synthetic sequence designed around its specific substitution pattern would necessitate re‑optimization of reaction conditions, risk erosion of regioselectivity, and potentially compromise the biological activity profile of the final phenanthrene product [1].

4-Bromo-5-methylbenzene-1,3-diol – Quantitative Evidence for Procurement


Regioselective Cyclization: Methyl vs. Des-Methyl Analogs

The synthesis of 9,10‑dihydro‑2,5‑dimethoxyphenanthrene‑1,7‑diol (compound 1) and 9,10‑dihydro‑2,7‑dimethoxyphenanthrene‑1,5‑diol (compound 2) reported by Kanekar et al. explicitly relies on the ortho‑bromo‑methyl‑resorcinol architecture. The presence of both the bromine atom (required for the initial Heck‑type coupling to install the styryl appendage) and the C‑5 methyl group (which influences the regiochemical outcome of the subsequent acid‑catalyzed intramolecular cyclization) is essential for achieving the desired 2,5‑ and 2,7‑dimethoxy substitution patterns in the final tetracyclic products [1]. Replacing this intermediate with 4‑bromoresorcinol (lacking the C‑5 methyl) would remove the steric and electronic bias that directs ring closure, leading to a mixture of regioisomers and lower yield of the targeted phenanthrene [1].

Regioselective synthesis Phenanthrene cyclization Intramolecular Wittig reaction

Cross-Coupling Competence: Bromo vs. Chloro Analogs

The synthetic route to the bioactive phenanthrenes proceeds through an initial Heck coupling between the aryl bromide of 4‑bromo‑5‑methylbenzene‑1,3‑diol and a styrene derivative [1]. Class‑level kinetic data across aryl halides demonstrate that aryl bromides undergo oxidative addition to Pd(0) complexes approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard Heck conditions (e.g., Pd(PPh₃)₄, Et₃N, DMF, 100 °C) [2]. Therefore, the 4‑chloro‑5‑methylbenzene‑1,3‑diol analog would require either higher catalyst loading, elevated temperature, or specialized ligand systems to achieve comparable conversion, directly impacting cost and scalability [2].

Palladium-catalyzed cross-coupling Heck reaction Oxidative addition kinetics

In Vitro Anti-Inflammatory Activity of Derived Phenanthrenes

The final phenanthrene compounds synthesized from 4‑bromo‑5‑methylbenzene‑1,3‑diol were tested for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor‑alpha (TNF‑α) production in THP‑1 human monocytic cells at a concentration of 50 µM [1]. All four phenanthrenes (compounds 1–4) reduced TNF‑α secretion to 18–35% of the LPS‑stimulated control, whereas the simple methyl‑resorcinol building block itself (orcinol) showed no significant inhibition at equimolar concentration [1]. Concurrently, the phenanthrenes exhibited DPPH radical‑scavenging activity with IC₅₀ values ranging from 22.4 µM to 41.8 µM, confirming that the elaborated tetracyclic scaffold—accessible only through the bromo‑methyl‑resorcinol intermediate—is essential for bioactivity [1].

Anti-inflammatory activity TNF-α inhibition DPPH radical scavenging

Supplier-Level Purity and Storage Stability

Commercially available 4‑bromo‑5‑methylbenzene‑1,3‑diol is routinely supplied at ≥95% purity (HPLC) with certificates of analysis confirming low levels of des‑bromo and dibrominated impurities . Long‑term stability data from suppliers recommend storage at ‑20 °C and protection from light to prevent oxidative degradation of the resorcinol core; under these conditions, purity loss is <1% over 12 months . In contrast, the more reactive 4‑iodo‑5‑methylbenzene‑1,3‑diol analog is significantly less stable under ambient storage, undergoing facile dehalogenation and generating iodine that can interfere with downstream Pd‑catalyzed steps [1].

Chemical purity Storage stability Quality assurance

4-Bromo-5-methylbenzene-1,3-diol – Key Research and Industrial Applications


Medicinal Chemistry: Phenanthrene-Based TNF-α Inhibitor Libraries

Academic and pharmaceutical laboratories performing structure–activity relationship (SAR) studies on phenanthrene‑derived anti‑inflammatory agents should procure 4‑bromo‑5‑methylbenzene‑1,3‑diol as the key starting material. The compound enables the regioselective construction of 2,5‑ and 2,7‑dimethoxy‑9,10‑dihydrophenanthrene scaffolds that demonstrated 65–82% inhibition of TNF‑α production in THP‑1 cells at 50 µM [1]. Substitution with 4‑bromoresorcinol or orcinol disrupts the synthetic sequence and yields biologically inactive or regioisomerically complex mixtures [1].

Process Chemistry: Scalable Heck Cross-Coupling

For process R&D groups scaling the synthesis of phenanthrene natural product analogs, 4‑bromo‑5‑methylbenzene‑1,3‑diol offers the optimal balance of reactivity (aryl bromide) and stability (superior shelf‑life over the iodo analog). The bromo substituent permits efficient Heck coupling under standard Pd(PPh₃)₄/Et₃N/DMF conditions without the need for expensive, air‑sensitive specialized ligands often required to activate aryl chlorides [2]. This translates to lower catalyst cost and broader operational windows in kilo‑lab and pilot‑plant environments [2].

Natural Product Biosynthesis: Polyketide Cyclization Mimics

Research groups investigating biomimetic polyketide cyclizations use 4‑bromo‑5‑methylbenzene‑1,3‑diol as a synthetic surrogate for the tetraketide intermediate in orcinol‑derived natural product pathways. The bromine atom faithfully mimics the leaving group required for the key C–C bond‑forming event, while the strategically placed methyl and hydroxyl groups replicate the native substitution pattern, enabling the study of regiochemical determinants in fungal and plant polyketide synthase product outcomes [1].

Chemical Biology: Probe Synthesis and Bioorthogonal Handles

For chemical biology teams developing activity‑based probes or photoaffinity labels based on the phenanthrene pharmacophore, 4‑bromo‑5‑methylbenzene‑1,3‑diol serves as a late‑stage diversification point. After construction of the phenanthrene core, the residual phenolic hydroxyl groups can be selectively functionalized (e.g., with alkyne or biotin tags) without perturbing the bromine atom, which can be subsequently replaced by azide or other bioorthogonal handles via Pd‑catalyzed or Cu‑mediated coupling [2]. The compound's ≥95% commercial purity ensures reproducible conjugation yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methylbenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.